3-((2-Chloro-4-fluorobenzyl)amino)tetrahydrothiophene 1,1-dioxide
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Overview
Description
“3-((2-Chloro-4-fluorobenzyl)amino)tetrahydrothiophene 1,1-dioxide” is a chemical compound. It is a colorless to pale yellow liquid . It has been used in the synthesis of new small compounds, which have been tested as inhibitors of tyrosinase, an enzyme implicated in melanin production .
Physical And Chemical Properties Analysis
This compound is a colorless to pale yellow liquid . It can be dissolved in alcohols, ethers, chlorinated alkanes, and aromatic hydrocarbons, but not in water .Scientific Research Applications
Chlorophenols in Municipal Solid Waste Incineration
Chlorophenols, which are structurally related to part of your compound of interest due to the presence of chloro and phenolic components, are significant in the context of Municipal Solid Waste Incineration (MSWI). They are considered major precursors of dioxins in chemical and thermal processes. The study by Peng et al. (2016) reviews the presence and implications of chlorophenols in MSWI, highlighting their role in the formation of dioxins through incomplete combustion and various chemical pathways (Peng et al., 2016).
Polychlorinated Dibenzothiophenes in Environmental Contexts
Related to the thiophene component of your compound, studies on polychlorinated dibenzothiophenes (PCDTs) provide insights into environmental contamination and the impact of industrial processes. The research by Huntley et al. (1994) evaluates the presence of PCDTs in the Passaic River, exploring their origins and environmental implications (Huntley et al., 1994).
Enzymatic Treatment of Organic Pollutants
The use of redox mediators in conjunction with enzymes for the degradation of organic pollutants represents a significant area of research with potential applications for compounds like "3-((2-Chloro-4-fluorobenzyl)amino)tetrahydrothiophene 1,1-dioxide". Husain and Husain (2007) review the application of enzymes and redox mediators in treating recalcitrant compounds, highlighting the enhanced efficiency in degradation processes (Husain & Husain, 2007).
Organic Thermoelectric Materials
The broader context of thiophene-containing compounds includes their application in organic thermoelectric materials, indicating potential utility in energy conversion and electronics. Zhu et al. (2017) discuss the treatment methods on poly(3,4-ethylenedioxythiophene) (PEDOT:PSS) to enhance its thermoelectric performance, an area of interest for compounds with thiophene units (Zhu et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to interact with various targets including katp channels and ampa receptors . These targets play crucial roles in regulating cellular functions such as insulin release and neurotransmission .
Mode of Action
Based on its structural similarity to 1,2,4-benzothiadiazine-1,1-dioxide derivatives, it may interact with its targets by binding to specific sites, thereby modulating their activity . The presence of various functional groups, such as the halo group and the benzyl group, may contribute to its activity .
Biochemical Pathways
For instance, 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to activate KATP channels, potentially affecting insulin release and glucose homeostasis .
Result of Action
Based on its structural similarity to other compounds, it may exert various pharmacological effects, such as antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2S/c12-11-5-9(13)2-1-8(11)6-14-10-3-4-17(15,16)7-10/h1-2,5,10,14H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFBPYDXKVHOCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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